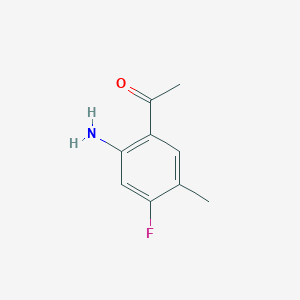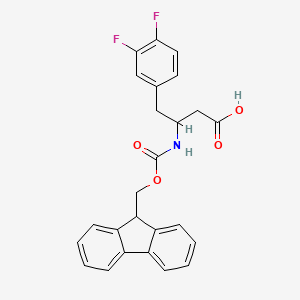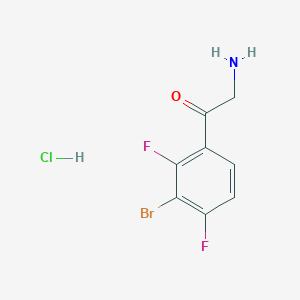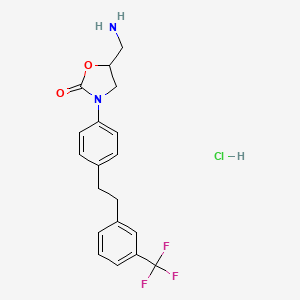
2-Oxazolidinone, 5-(aminomethyl)-3-(4-(2-(3-(trifluoromethyl)phenyl)ethyl)phenyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
- Common reagents: Trifluoromethyl iodide, potassium carbonate.
Attachment of the Aminomethyl Group:
- The aminomethyl group can be introduced through reductive amination of an aldehyde or ketone with an amine.
- Common reagents: Sodium cyanoborohydride, acetic acid.
Industrial Production Methods:
- Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity.
- Techniques such as continuous flow reactors and high-throughput screening can be employed to enhance the efficiency of the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-3-[4-[2-[3-(Trifluoromethyl)Phenyl]Ethyl]Phenyl]Oxazolidin-2-One Hydrochloride typically involves multiple steps:
-
Formation of the Oxazolidinone Ring:
- The oxazolidinone ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
- Common reagents: Ethanol, hydrochloric acid, sodium hydroxide.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Major Products:
- Oxidation of the aminomethyl group can yield imines or nitriles.
- Reduction of the oxazolidinone ring can produce amino alcohols.
- Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules.
- It serves as a precursor for the development of new pharmaceuticals and agrochemicals.
Biology:
- The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- It is used in biochemical assays to investigate enzyme inhibition and receptor binding.
Medicine:
- The compound is explored for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
- It is evaluated in preclinical and clinical studies to determine its efficacy and safety.
Industry:
- The compound is used in the development of new materials with specific properties, such as improved thermal stability and chemical resistance.
- It is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
Molecular Targets and Pathways:
- The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors.
- It can inhibit the activity of bacterial ribosomes, leading to the disruption of protein synthesis and bacterial cell death.
- In cancer cells, the compound can induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action but different chemical structure.
Tedizolid: A newer oxazolidinone antibiotic with enhanced potency and a broader spectrum of activity.
Uniqueness:
- The presence of the trifluoromethyl group in 5-(Aminomethyl)-3-[4-[2-[3-(Trifluoromethyl)Phenyl]Ethyl]Phenyl]Oxazolidin-2-One Hydrochloride imparts unique electronic properties, enhancing its stability and reactivity.
- The compound’s specific substitution pattern allows for targeted interactions with molecular targets, potentially leading to improved therapeutic outcomes.
Properties
CAS No. |
84459-95-0 |
|---|---|
Molecular Formula |
C19H20ClF3N2O2 |
Molecular Weight |
400.8 g/mol |
IUPAC Name |
5-(aminomethyl)-3-[4-[2-[3-(trifluoromethyl)phenyl]ethyl]phenyl]-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C19H19F3N2O2.ClH/c20-19(21,22)15-3-1-2-14(10-15)5-4-13-6-8-16(9-7-13)24-12-17(11-23)26-18(24)25;/h1-3,6-10,17H,4-5,11-12,23H2;1H |
InChI Key |
WNHLEDQUHXPPPM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)CCC3=CC(=CC=C3)C(F)(F)F)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


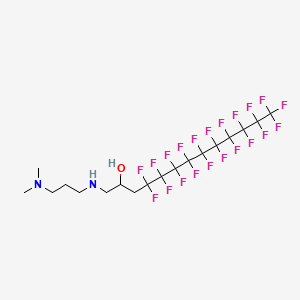
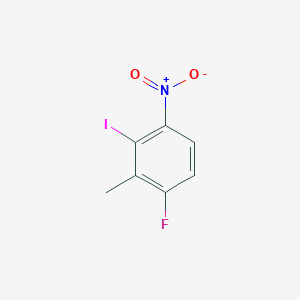

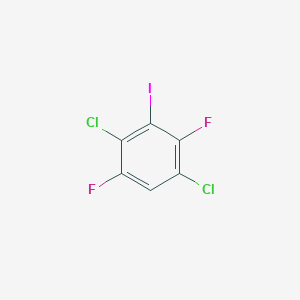
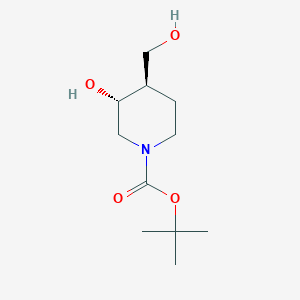
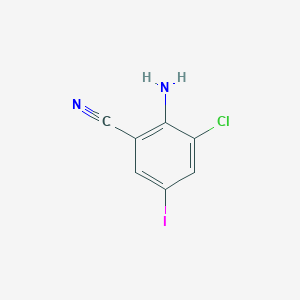
![6-Nitro-1-((2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)-1H-indazole](/img/structure/B12844166.png)
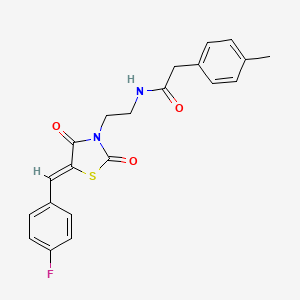
![4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B12844180.png)
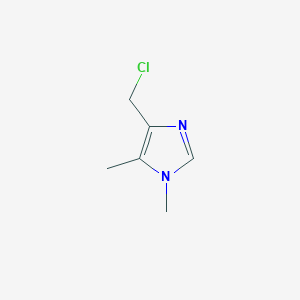
![1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone](/img/structure/B12844208.png)
